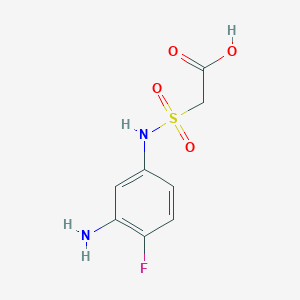
Ethyl 2-chloro-5-sulfamoylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chloro-5-sulfamoylthiophene-3-carboxylate is an organic compound belonging to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a chloro group, a carboethoxy group, and a sulfonamide group attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-5-sulfamoylthiophene-3-carboxylate typically involves the chlorination of thiophene derivatives followed by sulfonation and esterification reactions. One common method includes the following steps:
Chlorination: Thiophene is chlorinated using chlorine gas or a chlorinating agent such as sulfuryl chloride to produce 5-chlorothiophene.
Esterification: Finally, the sulfonamide derivative undergoes esterification with ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-chloro-5-sulfamoylthiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various amine or thiol derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Ethyl 2-chloro-5-sulfamoylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-chloro-5-sulfamoylthiophene-3-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways and targets depend on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
5-Chlorothiophene-2-sulfonamide: Shares the thiophene and sulfonamide groups but lacks the carboethoxy group.
4-Carboethoxythiophene-2-sulfonamide: Similar structure but without the chloro group.
5-Chloro-2-thiophenecarboxaldehyde: Contains the chloro and thiophene groups but has a different functional group (carboxaldehyde) instead of sulfonamide.
Uniqueness
Ethyl 2-chloro-5-sulfamoylthiophene-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H8ClNO4S2 |
|---|---|
Peso molecular |
269.7 g/mol |
Nombre IUPAC |
ethyl 2-chloro-5-sulfamoylthiophene-3-carboxylate |
InChI |
InChI=1S/C7H8ClNO4S2/c1-2-13-7(10)4-3-5(14-6(4)8)15(9,11)12/h3H,2H2,1H3,(H2,9,11,12) |
Clave InChI |
DUIBRFKXCLWWPJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,7,8-Tetrahydro-4H-oxazolo[4,5-d]azepin-2-ylamine](/img/structure/B8510440.png)


![4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8510468.png)



![{2-[(4-Chloro-3-methoxyphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B8510504.png)



![3H-Naphtho[1,2-E][1,2]oxazine](/img/structure/B8510542.png)
